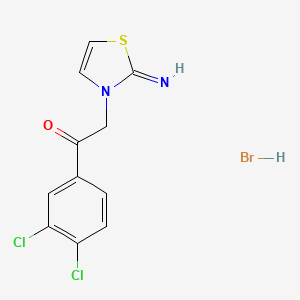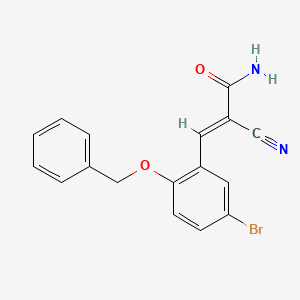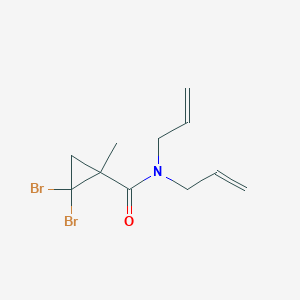![molecular formula C25H33N3O2 B6042258 1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine](/img/structure/B6042258.png)
1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a benzodioxole group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Benzodioxole Substitution:
N-Benzyl-N-methyl Functionalization: This step involves the alkylation of the piperidine nitrogen with benzyl and methyl groups under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Applications De Recherche Scientifique
1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-Benzodioxol-5-yl)piperidin-4-one: Shares the benzodioxole and piperidine moieties but lacks the N-benzyl-N-methyl substitution.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Contains a similar benzodioxole group but differs in the overall structure and functional groups.
Uniqueness
1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-26(17-20-6-3-2-4-7-20)23-8-5-13-28(18-23)21-11-14-27(15-12-21)22-9-10-24-25(16-22)30-19-29-24/h2-4,6-7,9-10,16,21,23H,5,8,11-15,17-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBMACQSQXAEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C3CCN(CC3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(Z)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B6042177.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B6042183.png)
![2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide](/img/structure/B6042184.png)
![2-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6042190.png)
![2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6042202.png)
![5-(FURAN-2-CARBONYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B6042204.png)
![3-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]-1-propanol](/img/structure/B6042208.png)
![ethyl (E)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)diazenyl]but-2-enoate](/img/structure/B6042216.png)


![2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6042230.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B6042240.png)


